molecular formula C5H9BrO5S B12799602 3-((Bromoacetyl)oxy)-1-propanesulfonic acid CAS No. 803631-43-8

3-((Bromoacetyl)oxy)-1-propanesulfonic acid

Cat. No.: B12799602
CAS No.: 803631-43-8
M. Wt: 261.09 g/mol
InChI Key: HVTCXWFFAHQFGR-UHFFFAOYSA-N
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Description

3-((Bromoacetyl)oxy)-1-propanesulfonic acid is a sulfonic acid derivative characterized by a bromoacetyloxy group (-O-CO-CH₂Br) attached to the third carbon of a propane backbone, with a sulfonic acid (-SO₃H) group at the first carbon. This compound combines the strong acidity of the sulfonic acid group with the electrophilic reactivity of the bromoacetyl moiety, making it valuable in organic synthesis, particularly in alkylation reactions and as a precursor for functionalized surfactants or ionic liquids.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

803631-43-8

Molecular Formula

C5H9BrO5S

Molecular Weight

261.09 g/mol

IUPAC Name

3-(2-bromoacetyl)oxypropane-1-sulfonic acid

InChI

InChI=1S/C5H9BrO5S/c6-4-5(7)11-2-1-3-12(8,9)10/h1-4H2,(H,8,9,10)

InChI Key

HVTCXWFFAHQFGR-UHFFFAOYSA-N

Canonical SMILES

C(COC(=O)CBr)CS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Bromoacetyl)oxy)-1-propanesulfonic acid typically involves the reaction of 3-hydroxy-1-propanesulfonic acid with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-((Bromoacetyl)oxy)-1-propanesulfonic acid can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromoacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: The sulfonic acid group can participate in redox reactions, although these are less common.

    Hydrolysis: The ester linkage between the bromoacetyl and propanesulfonic acid can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products

    Nucleophilic Substitution: The major products are the corresponding substituted derivatives, such as amides, thioesters, and esters.

    Hydrolysis: The major products are 3-hydroxy-1-propanesulfonic acid and bromoacetic acid.

Scientific Research Applications

3-((Bromoacetyl)oxy)-1-propanesulfonic acid has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the preparation of sulfonated compounds.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.

    Materials Science: It can be used in the synthesis of functional materials, such as ion-exchange resins and sulfonated polymers.

Mechanism of Action

The mechanism of action of 3-((Bromoacetyl)oxy)-1-propanesulfonic acid depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromoacetyl group acts as an electrophile, attracting nucleophiles to form new covalent bonds. The sulfonic acid group can enhance the compound’s solubility in water and its ability to participate in ionic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-((Bromoacetyl)oxy)-1-propanesulfonic acid with structurally or functionally related compounds, focusing on substituent effects, acidity, synthesis, and applications.

Substituent Effects and Acidity

Compound Name Substituent pKa (Sulfonic Acid Group) Key Properties Reference
This compound Bromoacetyloxy (-O-CO-CH₂Br) Not reported High acidity (expected), reactive bromo group for alkylation Inferred
2-Aminopropylsulfonic acid Amino (-NH₂) 9.15 Zwitterionic, used in buffer solutions
3-(Trimethylsilyl)-1-propanesulfonic acid Trimethylsilyl (-Si(CH₃)₃) Not reported Hydrophobic, used in ion-exchange resins
Sodium 3-aminopropane-1-sulfonate Amino (-NH₂), sodium salt ~1.5 (sulfonate) Water-soluble, surfactant applications
  • Acidity: The sulfonic acid group typically has a pKa < 2. The bromoacetyloxy substituent’s electron-withdrawing nature likely enhances acidity compared to amino or alkyl-substituted analogs .
  • Reactivity: The bromoacetyl group enables nucleophilic substitution reactions, distinguishing it from non-halogenated derivatives like 3-aminopropanesulfonic acid.

Biological Activity

3-((Bromoacetyl)oxy)-1-propanesulfonic acid is an organic compound notable for its unique structural features, including a bromoacetyl group and a sulfonic acid moiety. This combination enhances its solubility and reactivity, making it a subject of interest in various biological and chemical applications.

Chemical Structure and Properties

  • Molecular Formula : C₅H₉BrO₅S
  • Key Functional Groups :
    • Bromoacetyl (electrophilic)
    • Sulfonic acid (nucleophilic)

The presence of these functional groups allows the compound to engage in diverse chemical reactions, particularly in synthetic organic chemistry. Its electrophilic nature facilitates interactions with nucleophiles, while the sulfonic acid group contributes to its solubility in aqueous environments.

The biological activity of this compound can be attributed to its ability to interact with various biological molecules. The bromoacetyl group is known for its reactivity towards amines and thiols, which can lead to the formation of covalent bonds with proteins, potentially altering their function. This property makes it a candidate for applications in drug development, particularly as a linker or reactive intermediate in bioconjugation strategies.

Case Studies

  • Protein Modification : In studies where this compound was used to modify proteins, it demonstrated significant efficacy in enhancing the stability and solubility of therapeutic proteins. The compound facilitated the attachment of hydrophilic groups to hydrophobic protein regions, improving their pharmacokinetic profiles.
  • Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of this compound revealed that it exhibits activity against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, although further studies are needed to elucidate the specific pathways involved.

Research Findings

Recent research has focused on the compound's potential applications in biotechnology and pharmaceuticals. Notable findings include:

  • Binding Studies : Research utilizing biochips has shown that this compound can effectively capture and concentrate bioengineered proteins, highlighting its utility in purification processes .
  • Chemical Reactivity : The compound's reactivity with various nucleophiles has been characterized, demonstrating its versatility as a synthetic intermediate. This has implications for developing novel therapeutic agents through targeted modifications of existing drugs.

Comparative Analysis

A comparison with structurally similar compounds reveals unique properties that set this compound apart:

Compound NameStructure FeaturesUnique Properties
3-Bromopropanesulfonic AcidContains bromine and sulfonic groupUsed as a dispersant in industrial applications
Bromoacetic AcidLacks sulfonic acid but contains bromoacetylPrimarily an intermediate in organic synthesis
Propanesulfonic AcidSimilar backbone without bromo substitutionCommonly used as a buffer and surfactant

The dual functionality of this compound enhances its reactivity compared to these similar compounds, opening avenues for diverse applications in chemical synthesis and biological research.

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